2-(4-Bromoanilino)-1-phenyl-1-ethanol

Beschreibung

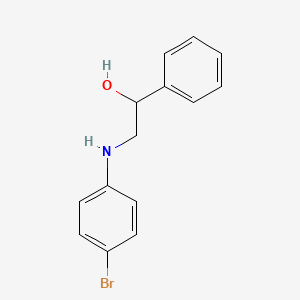

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-bromoanilino)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c15-12-6-8-13(9-7-12)16-10-14(17)11-4-2-1-3-5-11/h1-9,14,16-17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRALYJTWIROQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20537924 | |

| Record name | 2-(4-Bromoanilino)-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20537924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91851-17-1 | |

| Record name | 2-(4-Bromoanilino)-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20537924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Characterization Techniques for 2 4 Bromoanilino 1 Phenyl 1 Ethanol

Spectroscopic Analysis

Spectroscopic techniques are indispensable for probing the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(4-Bromoanilino)-1-phenyl-1-ethanol, both 1D (¹H and ¹³C) and 2D NMR experiments would be crucial for a complete structural assignment.

¹H NMR: This technique identifies the different types of protons in the molecule and their immediate electronic environment. The spectrum would show distinct signals for the aromatic protons on both the phenyl and bromoanilino rings, as well as the aliphatic protons of the ethanol (B145695) backbone. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would confirm the connectivity.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be used to definitively establish the connectivity between protons and carbons, confirming which protons are attached to which carbons and mapping out the entire molecular structure.

Expected ¹H and ¹³C NMR Data A representative table of expected NMR data, based on the chemical structure, is provided below. Actual experimental values may vary based on solvent and other conditions.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Phenyl-H (aromatic) | ~7.2-7.4 | Multiplet | ~125-145 |

| Bromoanilino-H (aromatic) | ~6.6-7.3 | Doublets (AA'BB' system) | ~110-147 |

| CH-OH (C1) | ~4.8-5.0 | Doublet of doublets | ~70-75 |

| CH₂-NH (C2) | ~3.2-3.5 | Multiplet | ~55-60 |

| N-H | Broad singlet | - | - |

| O-H | Broad singlet | - | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, H-bonded | 3200-3600 (Broad) |

| N-H (Secondary Amine) | Stretching | 3300-3500 (Sharp/Medium) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=C (Aromatic) | Stretching | 1580-1620 and 1450-1500 |

| C-O (Alcohol) | Stretching | 1050-1250 |

| C-N (Amine) | Stretching | 1250-1350 |

| C-Br | Stretching | 500-600 |

Mass Spectrometry (MS and HRMS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and valuable structural information from fragmentation patterns.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecule would form a molecular ion (M⁺), whose m/z value corresponds to the molecular weight (307.0/309.0 g/mol , reflecting the isotopes of bromine, ⁷⁹Br and ⁸¹Br). The fragmentation pattern provides a molecular fingerprint. Key fragments would arise from the cleavage of the C1-C2 bond and bonds adjacent to the phenyl and bromoanilino groups.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. This technique would confirm the composition C₁₄H₁₄BrNO.

Expected Key Fragmentation Ions

| m/z Value | Possible Fragment Structure | Origin of Fragment |

|---|---|---|

| 307/309 | [C₁₄H₁₄⁷⁹/⁸¹BrNO]⁺ | Molecular Ion (M⁺) |

| 200/202 | [CH₂(NH)(C₆H₄Br)]⁺ | Cleavage of C1-C2 bond |

| 184/186 | [NH(C₆H₄Br)]⁺ | Loss of phenylethanol moiety |

| 107 | [CH(OH)(C₆H₅)]⁺ | Cleavage of C1-C2 bond |

| 77 | [C₆H₅]⁺ | Loss of phenyl group |

Chromatographic Purity and Stereochemical Assessment

Chromatographic methods are essential for separating components of a mixture, thereby assessing the purity of the compound and, for chiral molecules, determining the ratio of enantiomers.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Since this compound possesses a chiral center at the C1 position, it can exist as a pair of enantiomers. Chiral HPLC is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.gov

The separation is achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose. nih.gov The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. nih.govnih.gov The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), is optimized to achieve baseline separation. mdpi.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of a chemical reaction, such as the synthesis of this compound (e.g., via the ring-opening of styrene (B11656) oxide with 4-bromoaniline). libretexts.orgjsynthchem.commdpi.com

By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of reactants and the formation of the product over time. libretexts.org The product, being an amino alcohol, is typically more polar than the starting epoxide and will have a lower Retention Factor (Rf) value. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible on the TLC plate. libretexts.org

X-ray Crystallography and Solid-State Structural Analysis for Related Compounds

While the specific single-crystal X-ray diffraction data for this compound is not extensively detailed in publicly accessible databases, significant insights into its likely solid-state conformation and intermolecular interactions can be derived from the crystallographic analysis of structurally related compounds. The study of these analogs, which share the core 1-phenyl-2-aminoethanol framework, provides a robust model for understanding the three-dimensional architecture and packing motifs that govern this class of molecules.

Analysis of related β-amino alcohols frequently reveals the critical role of hydrogen bonding in defining the crystal lattice. For instance, the crystal structure of racemic cis-2-amino-1,2-diphenylethanol demonstrates that enantiomers are linked by O—H⋯N hydrogen bonds, which organize the molecules into helical columnar structures. researchgate.net In this arrangement, the distance of the O1—H13⋯N1 hydrogen bond is reported as 2.7977(16) Å. researchgate.net This primary interaction between the hydroxyl and amino groups is a recurring motif and is anticipated to be a dominant organizational force in the crystal structure of this compound, likely involving the hydroxyl proton and the anilino nitrogen lone pair.

Furthermore, the presence of a bromine substituent on the anilino ring introduces the possibility of halogen bonding and other specific intermolecular contacts that can significantly influence crystal packing. Studies on various bromo-substituted aromatic compounds have shown that C-Br···Br-C, C-Br···O, and C-Br···π interactions can act as key synthons in directing the supramolecular assembly. rsc.orguni-muenchen.de The nature of these interactions is often a combination of electrostatic and dispersion forces. rsc.org In the crystal structure of this compound, it is plausible that the bromine atom engages in such interactions, potentially forming contacts with the phenyl ring of an adjacent molecule or with the oxygen of the hydroxyl group, further stabilizing the crystal lattice. uni-muenchen.denajah.edu

Crystallographic data from representative related compounds are summarized in the tables below to provide a comparative framework.

| Compound Name | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| cis-2-Amino-1,2-diphenylethanol | C₁₄H₁₅NO | Monoclinic | P2₁/a | a = 15.939(3) Å, b = 5.8641(12) Å, c = 12.990(3) Å, β = 108.381(10)° | researchgate.net |

| d-Alanine | C₃H₇NO₂ | Orthorhombic | P2₁2₁2₁ | a = 6.031(3) Å, b = 12.335(5) Å, c = 5.781(3) Å | nih.gov |

| Compound | Interaction Type | Description/Distance | Reference |

|---|---|---|---|

| cis-2-Amino-1,2-diphenylethanol | O—H⋯N Hydrogen Bond | Links enantiomers into helical columns. Distance: 2.7977(16) Å. | researchgate.net |

| Bromo-Substituted Indole Derivative | N—H⋯O Hydrogen Bonds | Molecules are packed in the crystal structure with classical hydrogen bonds. | najah.edu |

| Bromo-Substituted Cymantrenes | Br⋯O Interactions | Weak interactions, often combined with hydrogen bonds, lead to chain structures. | uni-muenchen.de |

| Bromoaniline-based Schiff base complexes | C-H⋯π / π⋯π stacking | Observed as significant interactions in the solid-state crystal structures. | nih.gov |

Based on the available research, a detailed article focusing solely on the computational chemistry and molecular modeling of the specific compound “this compound” cannot be generated.

Therefore, to adhere strictly to the user's instructions of focusing solely on “this compound” and providing scientifically accurate, sourced content for each specified subsection, it is not possible to construct the requested article. Proceeding without specific data would lead to speculation and generalization from other molecules, violating the core requirements of accuracy and narrow focus.

Structure Activity Relationship Sar Investigations of 2 4 Bromoanilino 1 Phenyl 1 Ethanol and Its Analogues

Impact of the 4-Bromoanilino Substituent on Biological Activity

The 4-bromoanilino moiety plays a pivotal role in determining the biological profile of the parent compound. The nature and position of substituents on the anilino ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, which are all critical for target interaction.

The bromine atom at the para-position is an electron-withdrawing group due to its electronegativity, yet it can also participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules. The presence of a halogen on an aniline (B41778) ring can influence its reactivity and potential as a precursor for various disinfection byproducts, highlighting the chemical significance of this substitution. In the context of biological activity, halogen substituents on anilino groups are known to modulate the potency of various inhibitors. For instance, in the development of certain kinase inhibitors, substituting the anilino ring with halogen atoms led to potent compounds due to favorable steric interactions within the target's binding domain.

Studies on the antifungal activity of substituted anilines have shown that the presence and position of halogens are significant. For example, 3,5-dihalogenoanilines were found to possess notable fungitoxicity against a range of fungal species. The 4-bromo substituent, in particular, enhances the lipophilicity of the molecule, which can facilitate its passage through cellular membranes to reach intracellular targets. This modification is a common strategy in medicinal chemistry to improve the bioactivity of drug candidates. The bromine atom serves as a versatile functional group that can be exploited for further chemical modifications to optimize biological activity. The SAR of 2-phenyl-4-aminoquinolines revealed that the aniline moiety was key to their antifungal potency, and the substitution pattern on this ring significantly influenced the activity.

| Compound ID | Substituent (R) on Anilino Ring | Relative Antifungal Activity | Reference |

| 1a | 4-Br | +++ | |

| 1b | 4-Cl | ++ | |

| 1c | 4-F | + | |

| 1d | 4-H | +/- | |

| 1e | 4-CH3 | + |

Note: This table is illustrative, based on general SAR principles for halogenated anilines and related antifungal compounds. "+++" indicates higher predicted activity.

Role of the Phenyl-Ethanol Moiety in Ligand-Target Interactions

The 1-phenyl-1-ethanol portion of the scaffold is fundamental for establishing critical interactions with biological targets. This moiety consists of a phenyl group and a hydroxyl group, both of which are common pharmacophoric features involved in ligand recognition and binding.

The phenyl group typically engages in non-polar, hydrophobic interactions with the target protein, often fitting into a hydrophobic pocket. These interactions, which can include van der Waals forces and π-π stacking, are crucial for anchoring the ligand in the correct orientation for optimal binding. Computational docking studies on 2-phenylethanol (B73330) have shown its potential to bind effectively within the active sites of various fungal enzymes, where it forms key interactions with hydrophobic residues.

Stereochemical Influences on Activity and Selectivity

The 2-(4-Bromoanilino)-1-phenyl-1-ethanol molecule contains a chiral center at the carbon atom bearing the hydroxyl group (C1 of the ethanol (B145695) moiety), meaning it can exist as different stereoisomers (enantiomers). It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in biological activity, as biological targets like enzymes and receptors are themselves chiral.

Different enantiomers of a chiral drug can exhibit significant differences in potency, selectivity, and metabolic profile. One enantiomer (the eutomer) may be significantly more active than the other (the distomer). This stereoselectivity is evident in many amino alcohol-based compounds. Chiral vicinal amino alcohols are ubiquitous in nature and are found in numerous FDA-approved drugs.

A compelling example of this principle is seen in a study of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, which share a similar 1-phenylethanol (B42297) core. In this series, the separated enantiomers showed a dramatic difference in antifungal activity. The (-) isomers were found to be up to 500 times more active than their corresponding (+) isomers against various Candida species. For instance, (-)-6a and (-)-6b were thirty and ninety times more potent than the standard antifungal drug fluconazole (B54011) against C. krusei, respectively, highlighting the profound impact of stereochemistry. This suggests that the specific three-dimensional arrangement of the phenyl ring, hydroxyl group, and the substituent at the C2 position is critical for a precise fit into the active site of the fungal target enzyme, likely lanosterol (B1674476) 14α-demethylase (CYP51).

| Compound | Isomer | Mean MIC (μg/mL) vs C. albicans | Mean MIC (μg/mL) vs non-albicans Candida | Reference |

| 6a | Racemate | 4.9 ± 3.4 | 4.8 ± 4.5 | |

| 6a | (+)-Isomer | 128 | >128 | |

| 6a | (-)-Isomer | 0.25 ± 0.1 | 0.25 ± 0.1 | |

| 6b | Racemate | 2.5 ± 2.0 | 2.5 ± 2.8 | |

| 6b | (+)-Isomer | >128 | >128 | |

| 6b | (-)-Isomer | 0.25 ± 0.1 | 0.25 ± 0.1 |

Data from a study on 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, illustrating the principle of stereoselectivity in a closely related scaffold.

Modulation of Activity through Structural Modifications on the Core Scaffold

Modifying the core 2-(anilino)-1-phenylethanol scaffold is a key strategy for optimizing biological activity, selectivity, and pharmacokinetic properties. These modifications can involve altering the flexibility of the molecule, introducing new functional groups, or replacing parts of the scaffold with bioisosteres.

One common strategy to enhance potency is to introduce conformational rigidity. Flexible molecules often pay an entropic penalty upon binding to a receptor. By creating more rigid analogues, this penalty can be reduced, potentially leading to higher binding affinity. For example, the 2-aminotetralin scaffold was designed to mimic the tetrahydroisoquinoline ring of a lead compound, providing a new structural type for developing novel antifungal agents.

Further modifications can be made to the aniline and phenyl rings or the ethanol linker. SAR studies on 2-anilino triazolopyrimidines as anticancer agents showed that small substituents (like methyl or ethyl groups) at the para-position of the anilino ring were critical for optimal antiproliferative activity. In contrast, replacing the anilino group with a benzylamino moiety led to a dramatic loss of potency. In a study of amino alcohol derivatives, replacing a flexible aniline-based side chain with a more constrained cyclic amine like piperidine (B6355638) or piperazine (B1678402) switched the biological activity from antibacterial to antifungal. This highlights how scaffold modifications can not only modulate potency but also alter the spectrum of biological activity.

| Modification Type | Example Modification | Potential Impact on Activity | Reference |

| Scaffold Rigidification | Cyclization to a tetralin or isoquinoline (B145761) system | Increased potency and selectivity | |

| Anilino Moiety | Replacement with a cyclic amine (e.g., piperazine) | Shift in activity spectrum (e.g., from antibacterial to antifungal) | |

| Anilino Linker | Replacement of -NH- with -NH-CH2- (benzylamino) | Significant decrease in potency | |

| Phenyl Ring | Introduction of substituents (e.g., chloro, fluoro) | Modulation of binding affinity and selectivity |

This table provides illustrative examples of how structural modifications on a core scaffold can influence biological activity, based on findings from related compound series.

Future Perspectives in the Research of 2 4 Bromoanilino 1 Phenyl 1 Ethanol

Potential for Lead Optimization and Analogue Design

Should 2-(4-Bromoanilino)-1-phenyl-1-ethanol be identified as a "hit" or a "lead compound" with desirable biological activity, the subsequent step would be a comprehensive lead optimization campaign. This process involves systematically modifying the molecule's structure to improve its potency, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). patsnap.com

The structure-activity relationship (SAR) is fundamental to this process, linking specific structural changes to their effects on biological activity. patsnap.com For this compound, several key positions on the molecule are ripe for modification:

The Bromo Substituent: The bromine atom on the anilino ring is a prime candidate for modification. Researchers would likely explore replacing it with other halogens (F, Cl, I) or with bioisosteric groups like methyl (CH₃), trifluoromethyl (CF₃), or cyano (CN) groups. These changes would modulate the electronic properties and lipophilicity of the compound, potentially influencing target binding and metabolic stability. youtube.com

The Phenyl Rings: Both the phenyl ring attached to the ethanol (B145695) backbone and the anilino phenyl ring can be substituted. Introducing small alkyl, alkoxy, or nitro groups at various positions (ortho, meta, para) could enhance interactions with a biological target through additional hydrophobic or hydrogen bonding opportunities. youtube.com

The Amino and Hydroxyl Groups: The core amino alcohol functionality is crucial. The secondary amine could be alkylated or acylated to explore its role in target engagement. The hydroxyl group could be esterified to create prodrugs, potentially improving bioavailability. patsnap.com

A systematic analogue design program would generate a library of related compounds for screening. The goal is to build a detailed SAR profile that guides the development of a candidate with an optimized balance of efficacy and drug-like properties. danaher.com

| Modification Site | Proposed Analogue Group (R) | Rationale for Modification | Potential Impact |

|---|---|---|---|

| 4-Bromo Position on Anilino Ring | -Cl, -F, -CF₃ | Modulate electronics and lipophilicity | Improved binding affinity, altered metabolic stability |

| Phenyl Ring (on ethanol) | -OCH₃, -CH₃ | Explore additional binding pockets | Enhanced potency and selectivity |

| Anilino Ring (other positions) | -F, -CH₃ | Fine-tune steric and electronic profile | Increased target specificity |

| Amine Group (-NH-) | -N(CH₃)- | Alter hydrogen bonding capacity and basicity | Modified solubility and target interaction |

Advancements in Asymmetric Synthesis for Stereodefined Analogues

The this compound molecule contains a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities, potencies, and toxicity profiles. nih.gov Therefore, a critical future direction is the development of asymmetric synthesis methods to produce enantiomerically pure forms of this compound and its analogues.

Chiral 1,2-amino alcohols are valuable building blocks, and numerous catalytic enantioselective synthetic methods have been developed for this class of compounds. rsc.org Future research would focus on applying these advanced strategies, which include:

Asymmetric Transfer Hydrogenation: This technique uses a chiral catalyst, often based on ruthenium or rhodium, to reduce a precursor α-amino ketone in a highly stereoselective manner, yielding the desired chiral amino alcohol with high enantiomeric excess (ee). acs.org

Catalytic Asymmetric Aminohydroxylation: This method can introduce both the amino and hydroxyl groups across a double bond of a stilbene-like precursor simultaneously and with high stereocontrol.

Chiral Auxiliary-Mediated Synthesis: Using a temporary chiral auxiliary to guide the stereochemical outcome of a reaction is a classic and reliable method for producing single enantiomers. nih.gov

By producing stereodefined analogues, researchers can precisely determine which spatial arrangement is responsible for the desired biological effect (the eutomer) and which is less active or potentially responsible for side effects (the distomer). This knowledge is essential for developing a safer and more effective therapeutic agent. nih.gov

| Asymmetric Method | Precursor Type | Typical Catalyst/Reagent | Anticipated Outcome |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | α-(4-Bromoanilino)-acetophenone | Chiral Ru or Rh complex | High yield and enantioselectivity (>95% ee) |

| Asymmetric Epoxidation followed by Ring Opening | Styrene (B11656) derivative | Sharpless epoxidation; 4-Bromoaniline (B143363) | Good diastereoselectivity and enantioselectivity |

| Chiral Auxiliary Approach | Glyoxal derivative | Pseudoephedrine auxiliary | High diastereoselectivity, auxiliary removable |

Integration of Advanced Computational Techniques for Rational Design

Computer-aided drug design (CADD) has become an indispensable tool for accelerating and refining the drug discovery process. mdpi.comnih.gov The integration of computational techniques would be a cornerstone of future research on this compound, enabling a more rational approach to analogue design and optimization.

Key computational methods that would be applied include:

Molecular Docking: If a biological target is identified, molecular docking simulations can predict how the compound and its analogues bind within the target's active site. This provides insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for activity, guiding the design of new analogues with improved binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By building a mathematical model based on a series of synthesized analogues and their measured biological activities, 3D-QSAR can predict the activity of yet-unsynthesized compounds. mdpi.com This helps prioritize which analogues to synthesize, saving time and resources.

ADMET Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogues. tandfonline.com This early-stage filtering helps to eliminate compounds that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity issues.

These computational strategies reduce the trial-and-error nature of traditional medicinal chemistry, allowing for a more focused and efficient search for potent and drug-like candidates. emanresearch.org

Exploration of Novel Biological Targets and Therapeutic Areas

The future of research for this compound also lies in the broad exploration of its biological activities to identify novel therapeutic applications. The 1,2-amino alcohol scaffold is a "privileged structure," known to interact with a wide range of biological targets. acs.org

Initial screening efforts would likely involve testing the compound against diverse panels of targets and in various disease models. Based on the activities of structurally related compounds, several therapeutic areas present logical starting points for investigation:

Antifungal/Antimicrobial Activity: Amino alcohol derivatives have shown promise as leads for new antifungal and antibiotic agents. nih.govnih.gov The compound could be tested against clinically relevant strains of fungi and bacteria.

Anticancer Activity: Many antimitotic agents that inhibit tubulin polymerization feature scaffolds containing substituted aniline (B41778) and phenyl rings. nih.govnih.gov The potential of this compound to inhibit cancer cell proliferation could be explored.

Anti-inflammatory Activity: Some β-amino alcohol derivatives have been identified as inhibitors of inflammatory pathways, such as those mediated by Toll-like receptor 4 (TLR4). nih.gov

Neurological and Cardiovascular Targets: The core phenylethanolamine structure is a classic pharmacophore for adrenergic receptors, suggesting potential applications in cardiovascular or respiratory diseases like asthma. nih.gov

High-throughput screening and subsequent mechanism-of-action studies would be crucial to uncover novel biological targets and expand the potential therapeutic utility of this chemical scaffold. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-(4-Bromoanilino)-1-phenyl-1-ethanol, and how can reaction conditions be optimized?

The compound is typically synthesized via a two-step process:

Condensation : 4-Bromoaniline reacts with formaldehyde to form an imine intermediate.

Reduction : The imine is reduced using sodium borohydride (NaBH₄) to yield the final ethanol derivative .

Optimization strategies :

- Adjusting solvent polarity (e.g., ethanol vs. THF) to enhance intermediate stability.

- Temperature control (e.g., 0–5°C during reduction) to minimize side reactions.

- Purity improvements via recrystallization or column chromatography .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirm the presence of the ethanol moiety (δ ~4.8 ppm for -CH(OH)-) and aromatic protons (δ ~7.2–7.6 ppm) .

- FT-IR : Identify N-H stretching (~3350 cm⁻¹) and O-H bending (~1250 cm⁻¹) .

- HPLC : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the common derivatization reactions for this compound in organic synthesis?

- Oxidation : Converts the ethanol group to a ketone using KMnO₄ or CrO₃ .

- Substitution : Bromine at the para position undergoes nucleophilic displacement with amines or thiols .

- Esterification : React with acyl chlorides to form ester derivatives for solubility studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Experimental design : Grow single crystals via slow evaporation in ethanol or DMF.

- Data collection : Use a Bruker CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Apply SHELXL for structure solution, with hydrogen atoms refined using riding models. Example: A related compound showed a dihedral angle of 3.14° between aromatic rings .

- Validation : Check for R-factor convergence (<0.05) and use PLATON for symmetry validation .

Q. What experimental approaches can elucidate the compound’s bioactivity mechanisms (e.g., enzyme inhibition)?

- Enzyme assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays.

- Molecular docking : Simulate interactions with protein active sites (e.g., using AutoDock Vina).

- Cellular studies : Measure cytotoxicity in cancer cell lines (e.g., IC₅₀ values) and correlate with structural modifications .

Q. How do synthetic byproducts arise, and what strategies mitigate them?

Q. How can computational modeling predict reactivity trends in derivatives of this compound?

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess steric/electronic effects.

- Frontier molecular orbitals (FMOs) : Predict sites for electrophilic/nucleophilic attacks.

- MD simulations : Study solvation effects on stability .

Q. How should researchers address contradictions in reported bioactivity data?

- Case study : Discrepancies in antimicrobial activity may arise from:

- Strain-specific responses (e.g., Gram-positive vs. Gram-negative bacteria).

- Variations in assay conditions (e.g., pH, incubation time).

- Resolution : Standardize protocols (CLSI guidelines) and validate with positive controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.